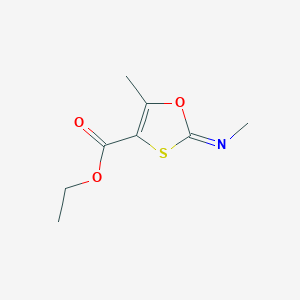
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as EMT, is a chemical compound that has been studied for its potential use in various scientific research applications. EMT is a heterocyclic compound that contains a thiazole ring and an imine group. It has been found to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical And Physiological Effects
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to exhibit neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate in lab experiments is its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. However, one limitation is its potential toxicity. Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been found to be toxic to normal cells at high concentrations, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research involving Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further investigation. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent. Finally, studies are needed to determine the optimal dosage and delivery methods for Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate to minimize potential toxicity.
Synthesis Methods
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized through a multistep process involving the reaction of various organic compounds. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then treated with sodium hydride and ethyl iodide to produce Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate.
Scientific Research Applications
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells.
properties
CAS RN |
145627-51-6 |
|---|---|
Product Name |
Ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 5-methyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-11-7(10)6-5(2)12-8(9-3)13-6/h4H2,1-3H3 |
InChI Key |
QGMPHTWONCIJSF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=NC)S1)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=NC)S1)C |
synonyms |
1,3-Oxathiole-4-carboxylicacid,5-methyl-2-(methylimino)-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



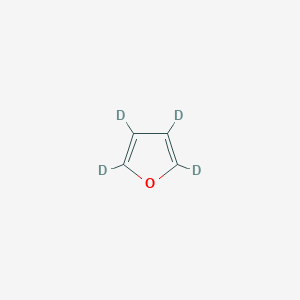
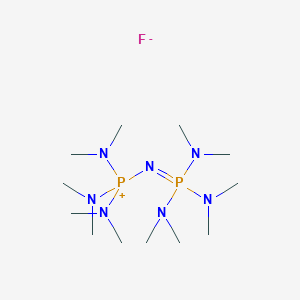

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
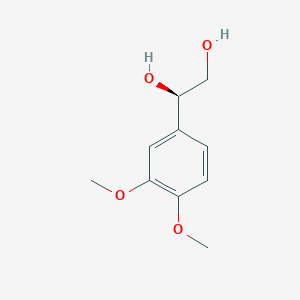
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)


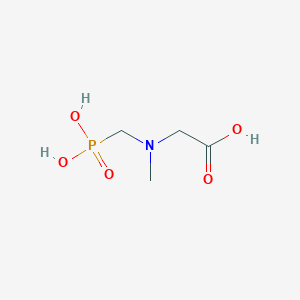
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


